Oxetane-2-carboxylic Acid: A Technical Guide to its Fundamental Properties and Applications
Oxetane-2-carboxylic Acid: A Technical Guide to its Fundamental Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetane-2-carboxylic acid, a unique heterocyclic compound, has garnered significant attention in medicinal chemistry and materials science. Its rigid, four-membered oxetane (B1205548) ring imparts desirable physicochemical properties to molecules, such as improved solubility, metabolic stability, and lipophilicity, making it a valuable building block in drug discovery.[1] This technical guide provides an in-depth overview of the core properties of oxetane-2-carboxylic acid, including its chemical and physical characteristics, spectroscopic data, and key experimental protocols.
Chemical and Physical Properties
Oxetane-2-carboxylic acid is a solid at room temperature with the molecular formula C₄H₆O₃.[2] The strained four-membered ring is a key structural feature, influencing its reactivity and conformational properties.[2] The carboxylic acid group at the 2-position provides a handle for further chemical modifications, such as amide bond formation.[3] The compound can exist as (R) and (S) stereoisomers.[4]
A critical and unexpected property of oxetane-2-carboxylic acid is its intrinsic instability, leading to spontaneous isomerization into a more stable lactone structure.[2] This transformation can occur under mild conditions, including storage at room temperature, and is accelerated by gentle heating.[2]
Table 1: Physical and Chemical Properties of Oxetane-2-carboxylic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O₃ | [2] |
| Molecular Weight | 102.09 g/mol | [2] |
| CAS Number | 864373-47-7 | [2] |
| (S)-isomer CAS | 2241107-29-7 | [5] |
| Physical State | Solid | [4] |
| Boiling Point | 244.2 °C at 760 mmHg | [1] |
| Density | 1.375 g/cm³ | [3] |
| Flash Point | 115.072 °C | [3] |
| LogP | -0.1401 | [5] |
| Topological Polar Surface Area | 46.53 Ų | [5] |
| Storage Temperature | 4°C for (S)-isomer, Freezer for (S)-isomer from another source | [4][5] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of oxetane-2-carboxylic acid. While actual spectra can be obtained from commercial suppliers, predicted data provides a useful reference.[6][7]
Table 2: Predicted ¹H NMR Spectral Data for Oxetane-2-carboxylic Acid
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 5.19 | dd, J = 9.2, 6.6Hz | 1H | H-2 |
| 4.68-4.87 | m | 2H | H-4 |
| 3.01-3.21 | m | 1H | H-3 |
| 2.70-2.90 | m | 1H | H-3 |
Prediction Source: iChemical[3]
Note: Actual ¹H and ¹³C NMR, IR, and mass spectrometry data are available from various chemical suppliers and in the supporting information of peer-reviewed publications.
Experimental Protocols
The following are representative experimental protocols for the synthesis and analysis of oxetane-2-carboxylic acid, based on descriptions in the scientific literature.
Synthesis of Oxetane-2-carboxylic Acid via Hydrogenation
This protocol is based on the synthesis of oxetane-2-carboxylic acid from an alkene precursor.
Materials:
-
Alkene precursor (e.g., 2-methyleneoxetane)
-
Palladium on charcoal (10% w/w)
-
Hydrogen gas
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for hydrogenation
Procedure:
-
In a suitable reaction vessel, dissolve the alkene precursor in methanol under an inert atmosphere.
-
Carefully add the palladium on charcoal catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude oxetane-2-carboxylic acid.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Monitoring the Isomerization of Oxetane-2-carboxylic Acid to a Lactone
This protocol describes a method to observe the spontaneous isomerization of oxetane-2-carboxylic acid.
Materials:
-
Purified oxetane-2-carboxylic acid
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Dissolve a known quantity of purified oxetane-2-carboxylic acid in a deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to confirm the purity of the starting material.
-
Store the NMR tube at room temperature.
-
Periodically (e.g., weekly or monthly) acquire a ¹H NMR spectrum of the sample.
-
Integrate the signals corresponding to oxetane-2-carboxylic acid and the newly forming lactone to quantify the extent of isomerization over time.
-
For accelerated isomerization studies, the sample can be gently heated (e.g., at 50 °C) and monitored more frequently.[2]
Biological Significance and Signaling Pathways
While oxetane-2-carboxylic acid itself has not been extensively studied for its direct biological activity, the oxetane motif is a key pharmacophore in numerous biologically active compounds. Oxetane-containing molecules have been developed as agonists for receptors such as the Glucagon-like peptide-1 receptor (GLP-1R), which is a critical target in the treatment of type 2 diabetes and obesity.[8][9]
Activation of GLP-1R by an agonist initiates a cascade of intracellular events, primarily through the Gαs/cAMP signaling pathway.[10][11] This leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), ultimately resulting in enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[11]
Below is a diagram illustrating the generalized GLP-1R cAMP signaling pathway that can be activated by oxetane-containing agonists.
Caption: GLP-1R cAMP signaling pathway activated by an oxetane-containing agonist.
Conclusion
Oxetane-2-carboxylic acid is a fascinating and synthetically useful molecule with a unique set of properties. Its inherent instability leading to lactonization is a critical consideration for its synthesis, storage, and application. The oxetane motif, as exemplified by oxetane-2-carboxylic acid, continues to be a valuable component in the design of novel therapeutics. This guide provides a foundational understanding of its core characteristics to aid researchers in harnessing its potential in their scientific endeavors.
References
- 1. Oxetane-2-carboxylic acid [myskinrecipes.com]
- 2. Oxetane-2-carboxylic acid (864373-47-7) for sale [vulcanchem.com]
- 3. OXETANE-2-CARBOXYLIC ACID, CAS No. 864373-47-7 - iChemical [ichemical.com]
- 4. (2S)-oxetane-2-carboxylic acid | 2241107-29-7 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 864373-47-7|Oxetane-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. (2R)-oxetane-2-carboxylic acid(2200583-25-9) 1H NMR spectrum [chemicalbook.com]
- 8. A GLP-1 analogue optimized for cAMP-biased signaling improves weight loss in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A GLP-1 analogue optimized for cAMP-biased signaling improves weight loss in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
